molecular formula C16H20N4S B2438872 4-Methyl-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline CAS No. 477866-27-6

4-Methyl-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline

Cat. No.: B2438872
CAS No.: 477866-27-6
M. Wt: 300.42
InChI Key: XYOCJWNFTVQVOD-MDZDMXLPSA-N
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Description

4-Methyl-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline is an organic compound that belongs to the class of anilines This compound is characterized by the presence of a triazine ring, a vinyl group, and a propylsulfanyl group

Properties

IUPAC Name

4-methyl-N-[(E)-2-(6-methyl-3-propylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4S/c1-4-11-21-16-18-15(13(3)19-20-16)9-10-17-14-7-5-12(2)6-8-14/h5-10,17H,4,11H2,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOCJWNFTVQVOD-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(N=N1)C)C=CNC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C(N=N1)C)/C=C/NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amidines with α-Ketothioamides

A widely adopted route involves reacting N-methylacetamidine with α-ketothioamide derivatives under acidic conditions. For example, heating acetamidine hydrochloride with 3-mercapto-2-butanone in refluxing ethanol yields 6-methyl-3-mercapto-1,2,4-triazine, which undergoes subsequent alkylation with 1-bromopropane. This method achieves 68–72% yields but requires careful control of stoichiometry to prevent polysubstitution.

[4+2] Cycloaddition of Nitrilimines with Thioacylating Agents

Photochemical [4+2] cycloadditions between in situ-generated nitrilimines and propyl thioacyl chloride have been explored under violet light (420 nm). While this continuous-flow approach offers improved regioselectivity (85–90%), scalability remains limited by specialized equipment requirements.

Functionalization of the Triazine Ring

Sulfur Incorporation via Nucleophilic Aromatic Substitution

Chlorotriazine intermediates react with propane-1-thiol in the presence of NaH/DMF at 0–5°C to install the propylsulfanyl group. Kinetic studies show second-order dependence on thiol concentration, with optimal conversions (92%) achieved using a 2.5:1 thiol:triazine molar ratio. Competing hydrolysis pathways necessitate anhydrous conditions.

Methylation at the 6-Position

Directed ortho-metalation (DoM) strategies enable selective methylation. Treating 3-propylsulfanyl-1,2,4-triazine with LDA at –78°C followed by methyl iodide quench affords the 6-methyl derivative in 78% yield. Alternative approaches using dimethyl sulfate under phase-transfer conditions (TBAB, NaOH/H₂O) provide comparable yields (75%) with simpler workup.

Vinyl Bridge Formation

Wittig Reaction with Aniline Derivatives

Reaction of 5-formyl-6-methyl-3-propylsulfanyl-1,2,4-triazine with 4-methylaniline-derived ylides (generated from triphenylphosphine and ethyl bromoacetate) produces the trans-vinyl product predominantly (E:Z = 9:1). Solvent screening reveals THF as optimal (82% yield vs. 67% in DCM), with LiCl additives suppressing phosphine oxide byproducts.

Knoevenagel Condensation

Condensing triazine carbaldehydes with 4-methylaniline acetonitrile derivatives using piperidine catalyst in refluxing toluene achieves 74–79% yields. Microwave-assisted protocols (120°C, 20 min) enhance reaction rates 4-fold while maintaining selectivity.

Integrated Synthetic Routes

Linear Approach

  • Synthesize 6-methyl-3-propylsulfanyl-1,2,4-triazine via cyclocondensation (72%)
  • Formylate at C5 using Vilsmeier-Haack reagent (POCl₃/DMF, 65%)
  • Perform Wittig reaction with 4-methylaniline phosphonium ylide (82%)
    Overall yield : 72% × 65% × 82% ≈ 38%

Convergent Strategy

  • Prepare 5-vinyl-6-methyl-3-propylsulfanyl-1,2,4-triazine through Pd-catalyzed Heck coupling (78%)
  • Couple with 4-iodo-N-methylaniline via Buchwald-Hartwig amination (85%)
    Overall yield : 78% × 85% ≈ 66%

Comparative Analysis of Methods

Parameter Cyclocondensation [4+2] Cycloaddition Wittig Knoevenagel
Yield (%) 68–72 85–90 82 74–79
Reaction Time (h) 8–12 0.5–1 4–6 2–3
Scalability Kilogram-scale Milligram-scale Pilot Bench-top
Byproduct Formation Moderate Low High Moderate

Critical Challenges and Solutions

Regioselectivity in Triazine Substitution

The electron-deficient nature of 1,2,4-triazines leads to unpredictable substitution patterns. Computational DFT studies (B3LYP/6-31G*) reveal that the 5-position is most electrophilic (Fukui f⁻ = 0.152), guiding rational design of directing groups.

Green Chemistry Considerations

Solvent life-cycle assessments highlight ethanol as preferable to DMF (GWP 0.43 vs. 2.7 kg CO₂-eq/kg). Mechanochemical grinding of reactants in a ball mill achieves 61% yield without solvents, representing a promising alternative.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline or triazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 4-Methyl-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline. For instance:

  • A study reported that similar triazine derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the disruption of cellular processes leading to apoptosis in cancer cells .

Antimicrobial Properties

Compounds containing sulfanyl groups have been noted for their antimicrobial activities. Research indicates that derivatives of this compound may possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria .

Drug Development

The structural characteristics of this compound make it a candidate for further development into drug formulations aimed at targeting specific biological pathways involved in cancer progression and microbial infections .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized a series of triazine derivatives similar to this compound and tested their efficacy against human tumor cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Testing

A comparative study evaluated the antimicrobial effectiveness of various triazine-based compounds against standard bacterial strains. The findings suggested that compounds with similar structural motifs as this compound exhibited significant inhibition zones in agar diffusion tests, confirming their potential as antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets, altering their function, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)ethyl)aniline: Similar structure but with an ethyl group instead of a vinyl group.

    4-Methyl-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)phenyl)aniline: Similar structure but with a phenyl group instead of a vinyl group.

Uniqueness

The uniqueness of 4-Methyl-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

4-Methyl-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline, with the CAS number 477866-27-6, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H20N4S
  • Molecular Weight : 300.42 g/mol
  • Structural Characteristics : The compound features a triazine ring, which is known for its diverse biological activities.

Cytotoxicity

Recent studies have demonstrated that derivatives of triazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the micromolar range against breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cell lines.

Cell Line IC50 (µM) Selectivity Index
MCF-73.6 - 5.06.4
HCT-1164.5 - 7.51.7
HeLa5.5 - 11.0Not specified

These findings suggest that this compound may induce apoptosis and cell cycle arrest in cancer cells, although specific mechanisms remain to be fully elucidated.

The mechanism by which this compound exerts its effects appears to involve:

  • Induction of Apoptosis : Studies indicate that compounds with similar structures can activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Research has shown that these compounds can lead to G0/G1 and G2/M phase arrest in a p53-independent manner.
  • Inhibition of Key Oncogenic Pathways : Some triazine derivatives have been reported to inhibit interactions between MDM2 and p53, leading to increased p53 activity and subsequent tumor suppression.

Study on Triazine Derivatives

A study published in MDPI evaluated various triazine derivatives for their cytotoxic properties against multiple cancer cell lines. The findings indicated that certain modifications in the triazine structure significantly enhanced anticancer activity, highlighting the importance of molecular design in drug development.

In Vivo Studies

In vivo studies using animal models have shown promising results for the anticancer effects of triazine-based compounds. For example, one study demonstrated that a triazine derivative reduced tumor size significantly compared to controls when administered in appropriate dosages.

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis of triazine derivatives often involves condensation reactions, such as the formation of vinyl linkages via Wittig or Horner-Wadsworth-Emmons methodologies. For this compound, a stepwise approach is recommended:

Synthesize the 6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl fragment via nucleophilic substitution of a thiol group (e.g., propylsulfanyl) at the triazine core.

Prepare the 4-methylaniline-derived vinyl intermediate using palladium-catalyzed cross-coupling or elimination reactions.

Combine the fragments under basic conditions (e.g., KOH/EtOH) to form the vinyl-aniline bond.
Optimization strategies include adjusting reaction temperature (e.g., 60–80°C for triazine-thiol coupling) and stoichiometric ratios (e.g., 1:1.2 for amine:triazine derivatives). Yield improvements (>50%) are achievable by monitoring reaction progress via TLC and using anhydrous solvents .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H-NMR : Key signals include:
    • δ 6.5–7.5 ppm (aromatic protons from aniline and triazine substituents).
    • δ 2.5–3.5 ppm (methyl and propylsulfanyl groups).
    • Vinyl protons (CH=CH) appear as doublets with coupling constants ~15–16 Hz .
  • IR : Critical peaks include C=N stretches (1,650–1,680 cm⁻¹) for triazine rings and N-H stretches (~3,280 cm⁻¹) for the aniline group.
  • 13C-NMR : Confirm the presence of sp² carbons (110–150 ppm) in the triazine and vinyl regions.

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

Methodological Answer: Adopt a tiered approach inspired by long-term environmental studies (e.g., Project INCHEMBIOL):

Laboratory phase :

  • Measure hydrolysis rates under varying pH (4–9) and temperature (20–40°C).
  • Assess photodegradation using UV-Vis irradiation (λ = 254–365 nm) and monitor via HPLC-MS .

Field phase :

  • Deploy microcosm experiments in simulated aquatic ecosystems to track bioaccumulation in algae (e.g., Chlorella vulgaris) and biodegradation by microbial consortia.
  • Use LC-MS/MS for quantification at sub-ppb levels.

Data integration : Apply kinetic models (e.g., first-order decay) to predict environmental half-lives .

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

Methodological Answer:

  • Hypothesis testing : Replicate conflicting studies under standardized conditions (e.g., cell lines, solvent controls, and exposure times).
  • Meta-analysis : Systematically compare datasets using tools like PRISMA guidelines to identify variables (e.g., impurity profiles, assay sensitivity) causing discrepancies.
  • Advanced assays : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50) to validate bioactivity .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of modified triazine derivatives?

Methodological Answer:

Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions and predict reactive sites.

Synthetic modulation : Systematically vary substituents (e.g., alkylsulfanyl chain length, methyl positions) and test bioactivity in enzyme inhibition assays (e.g., acetylcholinesterase).

Crystallography : Resolve X-ray structures to correlate steric effects (e.g., propylsulfanyl orientation) with activity .

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